2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE
Description
The compound 2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a structurally complex molecule featuring a benzodioxole moiety, a benzothiazole ring, and a diethylaminoethyl substituent. Benzodioxole derivatives are often studied for their role in modulating receptor interactions, while benzothiazoles are associated with antimicrobial and anticancer activities . The diethylaminoethyl group may enhance solubility and bioavailability due to its basicity .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-4-25(5-2)11-12-26(23-24-22-16(3)7-6-8-20(22)30-23)21(27)14-17-9-10-18-19(13-17)29-15-28-18;/h6-10,13H,4-5,11-12,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQENJAUDRNMHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzodioxole and benzothiazole moieties, followed by their coupling through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallography : Benzodioxole-containing analogs exhibit hydrogen-bonded networks (e.g., N–H···O interactions) that stabilize their crystal lattices . The target compound may adopt similar packing but with added complexity from the benzothiazole ring.
- Analytical Gaps: Suppliers like Sigma-Aldrich note that rare compounds (e.g., N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide) lack validated purity data, emphasizing the need for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
